![molecular formula C19H16N4OS B14202220 6-(1,3-Benzothiazol-2(3H)-ylidene)-4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one CAS No. 920519-40-0](/img/structure/B14202220.png)
6-(1,3-Benzothiazol-2(3H)-ylidene)-4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1,3-Benzothiazol-2(3H)-ylidene)-4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one is a complex organic compound that features a benzothiazole ring, a pyrimidine ring, and a cyclohexadienone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Benzothiazol-2(3H)-ylidene)-4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One possible route could involve the condensation of 2-aminobenzothiazole with a suitable aldehyde to form the benzothiazole ring. This intermediate can then be reacted with 4,6-dimethyl-2-aminopyrimidine under specific conditions to form the final product. The reaction conditions may include the use of solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-(1,3-Benzothiazol-2(3H)-ylidene)-4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield a more oxidized form of the compound, while reduction could result in a more reduced form.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the creation of novel materials with specific properties.
Biology
In biological research, the compound might be investigated for its potential as a bioactive molecule. It could be tested for its effects on various biological pathways and its potential as a therapeutic agent.
Medicine
In medicine, 6-(1,3-Benzothiazol-2(3H)-ylidene)-4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one could be explored for its potential as a drug candidate. Its interactions with biological targets could be studied to determine its efficacy and safety.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-(1,3-Benzothiazol-2(3H)-ylidene)-4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other benzothiazole derivatives, pyrimidine derivatives, and cyclohexadienone compounds. Examples could be:
- 2-Aminobenzothiazole
- 4,6-Dimethyl-2-aminopyrimidine
- Cyclohexadienone derivatives
Uniqueness
What sets 6-(1,3-Benzothiazol-2(3H)-ylidene)-4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one apart is its unique combination of these three structural motifs, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
920519-40-0 |
|---|---|
Formule moléculaire |
C19H16N4OS |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-yl)-4-[(4,6-dimethylpyrimidin-2-yl)amino]phenol |
InChI |
InChI=1S/C19H16N4OS/c1-11-9-12(2)21-19(20-11)22-13-7-8-16(24)14(10-13)18-23-15-5-3-4-6-17(15)25-18/h3-10,24H,1-2H3,(H,20,21,22) |
Clé InChI |
GMLOBPPUIRPVHD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


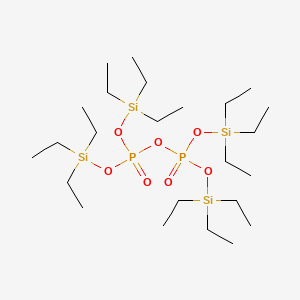

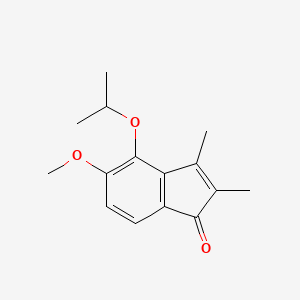
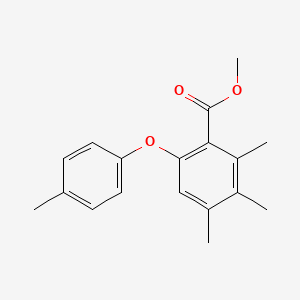
![5-Methyl-2-[(1S)-1-phenylethyl]imidazo[1,5-a]pyridine-3(2H)-thione](/img/structure/B14202178.png)
![3-[(E)-(2-methylpropylidene)amino]-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide](/img/structure/B14202182.png)
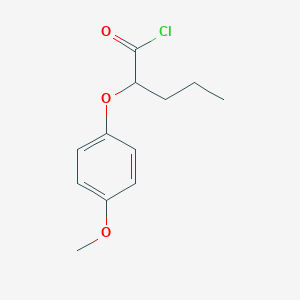
![Piperidine, 1-[1-(phenylethynyl)pentyl]-](/img/structure/B14202191.png)
![Oxazole, 2-[1,1'-biphenyl]-4-yl-4-(bromomethyl)-5-methyl-](/img/structure/B14202196.png)
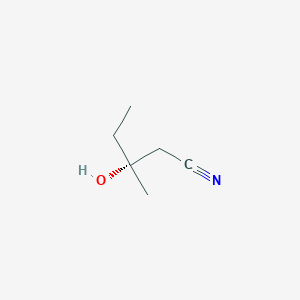
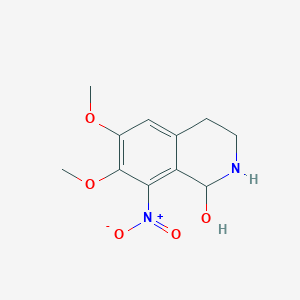
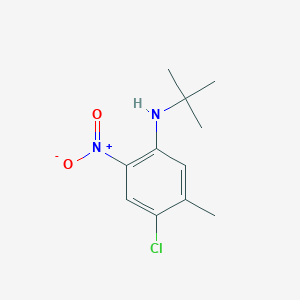
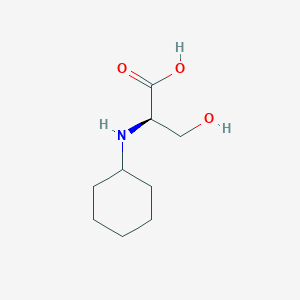
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)-](/img/structure/B14202226.png)
